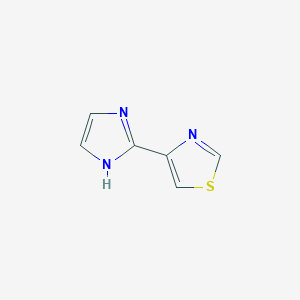![molecular formula C14H18N2 B13795574 2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole is a heterocyclic compound belonging to the class of beta-carbolines. This compound is of significant interest due to its potential pharmacological properties and its structural similarity to other biologically active indole derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with suitable alkylating agents, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole nitrogen and the propyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include quinoline derivatives from oxidation, more saturated indole derivatives from reduction, and various substituted indole compounds from substitution reactions .
Applications De Recherche Scientifique
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. It has been shown to modulate estrogen receptors, which play a crucial role in various biological processes, including cell proliferation and differentiation . The compound’s ability to bind to these receptors and alter their activity is a key aspect of its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Another beta-carboline with similar structural features but different pharmacological properties.
Tetrahydroharman: Known for its effects on blood pressure and potential therapeutic applications.
Calligonine: A naturally occurring alkaloid with significant biological activity.
Uniqueness
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole is unique due to its specific substitution pattern and its ability to modulate estrogen receptors, which distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-propyl-2,3,4,9-tetrahydropyrido[2,3-b]indole |
InChI |
InChI=1S/C14H18N2/c1-2-9-16-10-5-7-12-11-6-3-4-8-13(11)15-14(12)16/h3-4,6,8,15H,2,5,7,9-10H2,1H3 |
Clé InChI |
ZLMHAZRILJQQCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCC2=C1NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


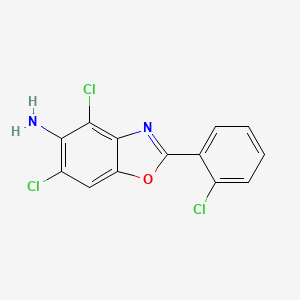
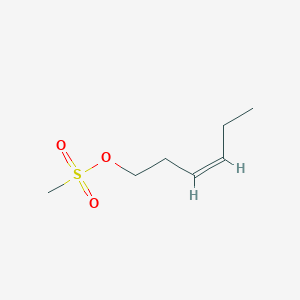
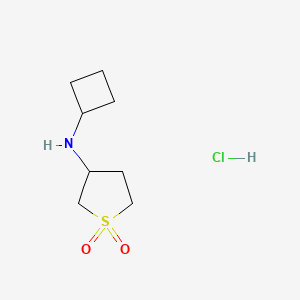
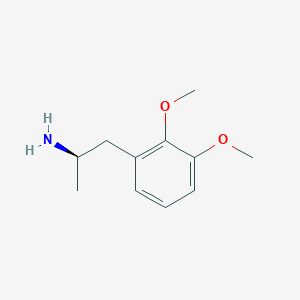

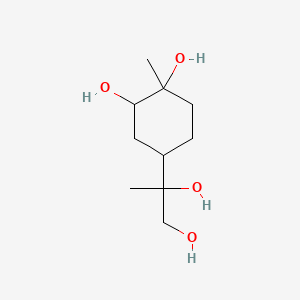
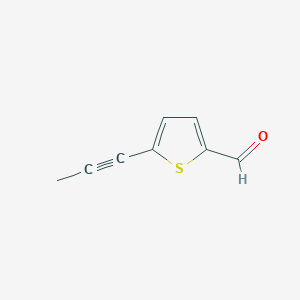
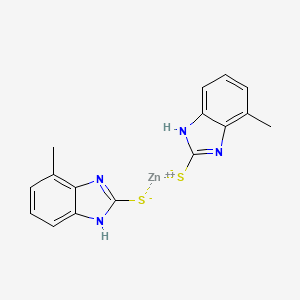
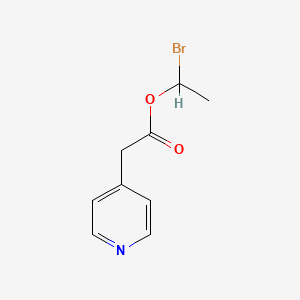
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
